molecular formula C11H13ClOS B14065499 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one

1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14065499
M. Wt: 228.74 g/mol
InChI Key: QEKXTRDWIJLMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloromethyl group and a methylthio group attached to a phenyl ring, which is further connected to a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethyl-3-methylthiobenzene and propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Scientific Research Applications

1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one and 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one share structural similarities but differ in the position of substituents on the phenyl ring.

    Uniqueness: The specific arrangement of the chloromethyl and methylthio groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[4-(chloromethyl)-3-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-10(13)8-4-5-9(7-12)11(6-8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

QEKXTRDWIJLMKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CCl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.